N-(5-CHLORO-2-PYRIDYL)-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE
Overview
Description
N-(5-CHLORO-2-PYRIDYL)-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine, a furan ring, and a dichlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PYRIDYL)-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyridine derivative: Starting with 5-chloro-2-pyridine, various reagents and catalysts are used to introduce the desired functional groups.
Synthesis of the furan derivative: The furan ring is synthesized separately, often through cyclization reactions.
Coupling reaction: The pyridine and furan derivatives are coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-PYRIDYL)-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the pyridine and phenoxy rings can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PYRIDYL)-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-CHLORO-2-PYRIDYL)-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE: A similar compound with a different substitution pattern on the phenoxy ring.
N-(5-CHLORO-2-PYRIDYL)-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-THIOPHENE: A compound where the furan ring is replaced with a thiophene ring.
Uniqueness
N-(5-CHLORO-2-PYRIDYL)-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c18-10-1-4-13(20)15(7-10)24-9-12-3-5-14(25-12)17(23)22-16-6-2-11(19)8-21-16/h1-8H,9H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSOLGAGVBZSOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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